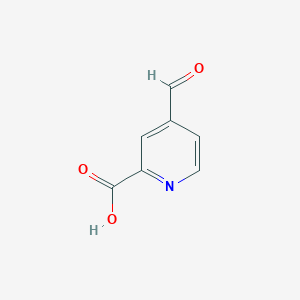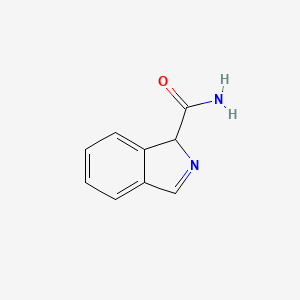
1H-Isoindole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1-carboxamide is a heterocyclic compound that belongs to the isoindole family Isoindoles are known for their aromatic properties and are significant in various chemical and biological applications The structure of this compound consists of an isoindole ring system with a carboxamide group attached at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Isoindole-1-carboxamide can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with carbonyl compounds under acidic conditions. Another method includes the reaction of isoindoline derivatives with isocyanates or carbamoyl chlorides.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Isoindole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-diones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Isoindole-1,3-diones.
Reduction: Aminoisoindoles.
Substitution: Various substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
1H-Isoindole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparación Con Compuestos Similares
1H-Isoindole-1,3-dione: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1H-Indole-3-carboxamide: Widely studied for its biological activities and potential therapeutic applications.
Uniqueness: 1H-Isoindole-1-carboxamide is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
36193-74-5 |
|---|---|
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C9H8N2O/c10-9(12)8-7-4-2-1-3-6(7)5-11-8/h1-5,8H,(H2,10,12) |
Clave InChI |
AKXNHNBLEXMBBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(N=CC2=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)
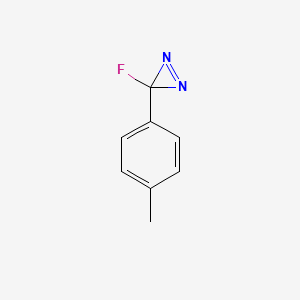
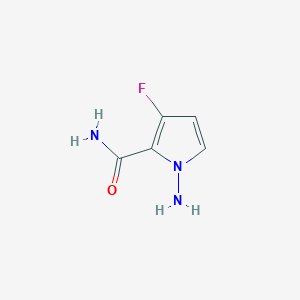



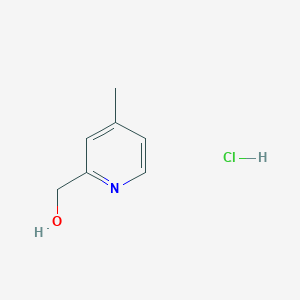
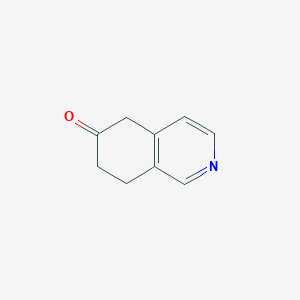


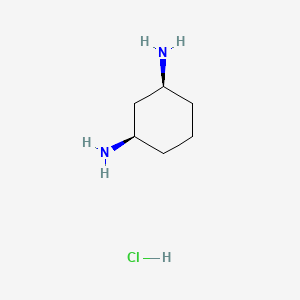
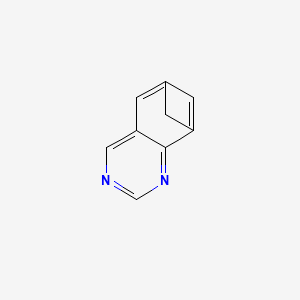
![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)
